molecular formula C19H23NO4 B1648546 tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate

tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate

Cat. No.: B1648546
M. Wt: 329.4 g/mol
InChI Key: RTUWEWAAQQVKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route might include:

    Formation of the Benzofuran Moiety: Starting from a suitable benzofuran precursor, the benzofuranylcarbonyl group can be introduced through acylation reactions.

    Piperidine Derivatization: The piperidine ring can be functionalized with a tert-butyloxycarbonyl (Boc) protecting group to enhance stability and facilitate further reactions.

    Coupling Reaction: The benzofuranylcarbonyl group is then coupled with the Boc-protected piperidine under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions might occur at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of alkyl halides or sulfonates in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules.

Biology

Biologically, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of piperidine are often explored for their potential therapeutic effects, including as analgesics, antipsychotics, or anti-inflammatory agents.

Industry

Industrially, this compound could be used in the development of new materials or as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofuranylcarbonyl-piperidine: Lacks the Boc protecting group.

    Boc-piperidine: Lacks the benzofuranylcarbonyl group.

Uniqueness

The presence of both the benzofuranylcarbonyl and Boc groups in tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate makes it unique, potentially offering a combination of stability and reactivity that is valuable in synthetic chemistry.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-11-7-6-9-14(20)17(21)16-12-13-8-4-5-10-15(13)23-16/h4-5,8,10,12,14H,6-7,9,11H2,1-3H3

InChI Key

RTUWEWAAQQVKHE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=CC3=CC=CC=C3O2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzofuran (0.37 ml, 3.36 mmol) in THF (40 ml) at −35° C. was added nbutyllithium (1M in THF) (3.34 ml, 3.34 mmol) over 3 min. The resultant mixture was stirred for 10 min. at −35° C. then (RS)-1-(tert-butyloxycarbonyl)-2-(N-methoxy-N-methylcarbamoyl)-piperidine (1.0 g, 3.68 mmol) in THF (5 ml) was added over 1 min. and the resultant solution stirred for 15 min. at −35° C. The mixture was poured into saturated ammonium chloride (20 ml) and extracted with ethyl acetate (3×20 ml). The combined organics were washed with saturated aqueous sodium hydrogen carbonate (15 ml), then evaporated in vacuo. The resultant residue was chromatographed on silica gel eluting with 10% ethyl acetate in hexane to give the title compound (0.32 g, 26%) as a yellow solid.
Quantity
0.37 mL
Type
reactant
Reaction Step One
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Quantity
40 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step One
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
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1 g
Type
reactant
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5 mL
Type
solvent
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[Compound]
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resultant solution
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0 (± 1) mol
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reactant
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20 mL
Type
reactant
Reaction Step Five
Yield
26%

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